4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
CAS No.: 463959-52-6
Cat. No.: VC15594927
Molecular Formula: C21H15N3O4S
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 463959-52-6 |
|---|---|
| Molecular Formula | C21H15N3O4S |
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | [4-[(Z)-(6-benzyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C21H15N3O4S/c1-13(25)28-16-9-7-15(8-10-16)12-18-20(27)24-21(29-18)22-19(26)17(23-24)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b18-12- |
| Standard InChI Key | YVFJQTJXLZGECB-PDGQHHTCSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Introduction
The compound 4-[(Z)-(6-benzyl-3,7-dioxo-7H- thiazolo[3,2-b] triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic molecule with a specific structural arrangement. It belongs to the class of thiazolo-triazine derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Structural Information
-
Molecular Formula: C21H15N3O4S
-
SMILES: CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
-
InChI: InChI=1S/C21H15N3O4S/c1-13(25)28-16-9-7-15(8-10-16)12-18-20(27)24-21(29-18)22-19(26)17(23-24)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3/b18-12-
-
InChIKey: YVFJQTJXLZGECB-PDGQHHTCSA-N
Predicted Collision Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 406.08562 | 193.4 |
| [M+Na]+ | 428.06756 | 210.2 |
| [M+NH4]+ | 423.11216 | 199.3 |
| [M+K]+ | 444.04150 | 202.1 |
| [M-H]- | 404.07106 | 197.6 |
| [M+Na-2H]- | 426.05301 | 202.0 |
| [M]+ | 405.07779 | 197.5 |
| [M]- | 405.07889 | 197.5 |
Biological and Pharmaceutical Potential
While specific biological activities of this compound are not well-documented, thiazolo-triazine derivatives generally show promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The structural complexity and functional groups present in this molecule suggest potential for interaction with biological targets.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions to form the thiazolo-triazine core and subsequent modifications to introduce the benzyl and acetate groups. Detailed synthesis protocols are not available for this specific compound, but related compounds often require careful control of reaction conditions to achieve the desired stereochemistry.
Safety and Handling
Given the lack of specific safety data for this compound, general precautions should be taken when handling organic compounds, including wearing protective gear and ensuring proper ventilation. The compound's potential for skin and eye irritation, as well as respiratory tract irritation, should be considered based on its chemical structure and related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume